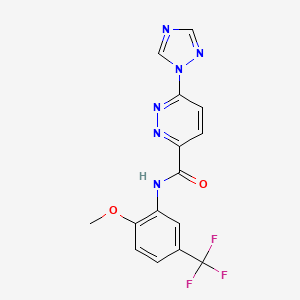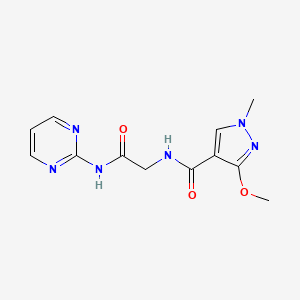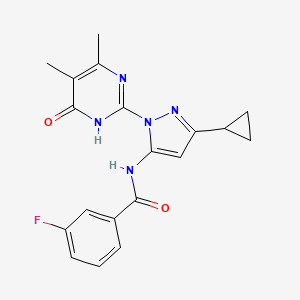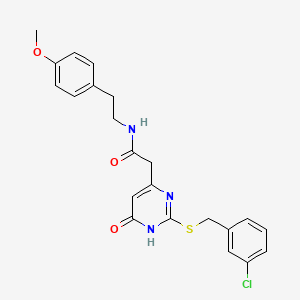![molecular formula C9H17N B2367225 5-Methyl-6-azaspiro[3.5]nonane CAS No. 2243503-58-2](/img/structure/B2367225.png)
5-Methyl-6-azaspiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-6-azaspiro[35]nonane is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a nonane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-azaspiro[3.5]nonane typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by cyclization to form the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the compound can be synthesized in laboratory settings using standard organic synthesis techniques. The process involves multiple steps, including the preparation of intermediates and final cyclization to achieve the desired spirocyclic structure .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-6-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as Oxone® in formic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce a range of derivatives with different functional groups .
Scientific Research Applications
5-Methyl-6-azaspiro[3.5]nonane has several scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential as a structural alternative to morpholine in drug design, offering metabolic robustness and efficient binding to target enzymes.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Biological Studies: The compound’s unique structure makes it a subject of interest in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 5-Methyl-6-azaspiro[3.5]nonane involves its interaction with specific molecular targets, such as enzymes. For instance, it has been shown to bind efficiently to the active site of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme over-expressed in certain cancer cell lines. This binding facilitates the reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxa-6-azaspiro[3.3]heptane
- 2-Oxa-7-azaspiro[3.5]nonane
Uniqueness
5-Methyl-6-azaspiro[3.5]nonane is unique due to its specific spirocyclic structure and the presence of a methyl group, which can influence its chemical reactivity and biological interactions. Compared to similar compounds, it offers distinct advantages in terms of metabolic stability and binding affinity to target enzymes .
Properties
IUPAC Name |
5-methyl-6-azaspiro[3.5]nonane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-8-9(4-2-5-9)6-3-7-10-8/h8,10H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIQSECSFOEXOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2(CCC2)CCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(trifluoromethyl)piperidin-1-yl]propanamide](/img/structure/B2367142.png)
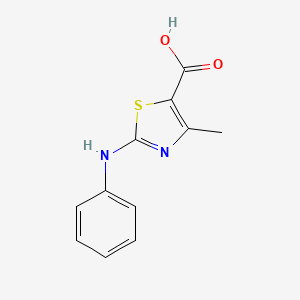
![3-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2367145.png)
![1-bromo-3-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B2367149.png)
![N-cyclopropyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2367150.png)
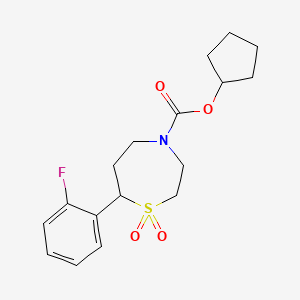
![6-methoxy-3-(4-methoxybenzenesulfonyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2367153.png)
![2-(2-fluorophenoxy)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2367154.png)
